molecular formula C6H13NO2 B104107 tert-Butyl methylcarbamate CAS No. 16066-84-5

tert-Butyl methylcarbamate

Cat. No. B104107
CAS RN: 16066-84-5
M. Wt: 131.17 g/mol
InChI Key: JHLVEBNWCCKSGY-UHFFFAOYSA-N
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Description

Tert-Butyl methylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function is a common structural motif in various organic molecules, often used as a protective group due to its steric bulk and ease of removal under certain conditions.

Synthesis Analysis

The synthesis of tert-butyl methylcarbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . Aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates have been synthesized by reacting aryl (chlorothio)methylcarbamates with N,N'-diacyl-N-tert-butylhydrazines in the presence of sodium hydride .

Molecular Structure Analysis

The molecular structure of tert-butyl methylcarbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen and the rest of the molecule. X-ray single crystal diffraction has been used to demonstrate the presence of N-S-N bonding in certain tert-butyl methylcarbamate derivatives . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, show layered structures created from X—H···O (X = N,O) hydrogen-bonds .

Chemical Reactions Analysis

Tert-butyl methylcarbamate derivatives undergo various chemical reactions. For example, tert-butylperoxyiodane has been used to oxidize the methylene groups α to the nitrogen atom of amides (or carbamates) to yield imides or tert-butylperoxyamide acetals . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl methylcarbamate derivatives are influenced by their molecular structure. The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes also involves hydroxylation, suggesting a common metabolic pathway for these compounds . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring, which could affect the reactivity and stability of the molecule10.

Scientific Research Applications

Metabolism Studies

  • Metabolism in Insects and Mice: tert-Butyl methylcarbamate undergoes metabolism in various species, including insects and mice. The metabolism involves hydroxylation of both the tert-butyl and N-methyl groups. Species variation in metabolism suggests the involvement of different enzymes in these processes (Douch & Smith, 1971).

Synthetic Applications

  • Synthesis of Chiral Compounds: tert-Butyl methylcarbamate is used in the synthesis of chiral compounds. It's involved in asymmetric Mannich reactions, demonstrating its utility in organic synthesis (Yang, Pan, & List, 2009).

Environmental and Toxicity Studies

  • Cytotoxic Effects and Environmental Impact: Studies on the cytotoxic effects of tert-butyl methylcarbamate derivatives, such as terbutol, have been conducted, showing impacts on hepatocytes and mitochondria (Suzuki et al., 1997). Degradation products of similar compounds in environmental water sources, particularly in golf courses, have also been identified, highlighting the environmental impact of these compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Applications in Analytical Chemistry

  • Analytical Methods for Detection: Analytical techniques such as high-temperature purge-and-trap gas chromatography-mass spectrometry have been developed to detect tert-butyl methylcarbamate and its metabolites in biological samples, contributing to the understanding of exposure and effects in humans (Lee & Weisel, 1998).

Biological and Pharmacological Studies

  • Role in Biotransformation: tert-Butyl methylcarbamate plays a role in biotransformation processes in humans, as evidenced by studies showing the metabolism of related compounds by human cytochrome P450 enzymes (Shamsipur et al., 2012).

Safety And Hazards

tert-Butyl methylcarbamate is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

tert-butyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLVEBNWCCKSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335859
Record name tert-Butyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methylcarbamate

CAS RN

16066-84-5
Record name tert-Butyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL METHYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(2R)-2-(N-tert-Butoxycarbonyl-N-methylamino)-3-(2-fluorophenyl)propionic acid as a dicyclohexylammonium salt (5.57 g; 18.73 mmol) was dissolved in methylene chloride (30 mL) and washed with an aqueous solution of sodium hydrogen sulfate (10%; 30 mL). The organic phase was dried (magnesium sulfate) and filtered. 1-Hydroxybenzotriazole hydrate (2.53 g; 18.73 mmol) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (3.75 g; 19.6 mmol) were added to the filtrate and the mixture was stirred for 15 min at room temperature. Methylamine (40% in methanol; 0.53 g; 17.0 mmol) and diisopropylethylamine (3.2 mL; 18.7 mmol) were added and the reaction mixture was stirred for 12 hours at room temperature. The reaction mixture was washed with an aqueous solution of sodium hydrogen carbonate (50 mL) and an aqueous solution of sodium hydrogen sulfate (10%; 50 mL) and dried (magnesium sulfate). The solvent was removed in vacuo and the residue was chromatographed on silica (3.5×40 cm) using ethyl acetate/heptane (2:1) as eluent to afford 2.4 g of N-((1R)-2-(2-Fluorophenyl)-1-methylcarbamoyl)ethyl)-N-methylcarbamic acid tert-butyl ester.
Name
(2R)-2-(N-tert-Butoxycarbonyl-N-methylamino)-3-(2-fluorophenyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of di-tert-butyldicarbonate (29.314 g, 134.27 mmol) in THF (250 ml) was cooled to 0° C. and methyl amine (71 ml, 2M in THF) was added through a funnel. After stirring at 0° C. for 2 hours, the reaction mixture was allowed to warm up to room temperature and the solvent was removed using a rotary evaporator. The resulting residue was purified by flash chromatography to give methylcarbamic acid tert-butyl ester as a pale oil (11.518g, 65%). 1H NMR (CDCl3, 300 MHz) δ: 2.73(d, 3H, J=4.93 Hz), 1.45(s, 9H).
Quantity
29.314 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of Boc anhydride (7.5 g, 34.36 mmol) in DCM (40 mL) was added methylamine (173 mL, 2M solution in THF, 345 mmol) and the reaction mixture was stirred at room temperature overnight. The solvent and excess methylamine were removed in vacuo and dilute 2M HCl (10 mL) was added. The aqueous layer was extracted with DCM (×2) and the combined organics were dried and concentrated to give the title compound as a yellow oil (3.791 g). δH (CDCl3, 400 MHz) 4.58 (1H, br.s), 2.73 (3H, d), 1.44 (9H, s).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of methyl (5′-nitro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester (1.4 g, 4.2 mmol) in ethyl acetate (5 mL) in the presence of 10% palladium on carbon (0.15 g) was shaken under 40 psi of hydrogen at room temperature for 2 h. The reaction mixture was filtered through a plug of celite and the filtration pad was washed with ethyl acetate. The combined washings were concentrated and dried to give 5′-amino-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester (1.25 g, 98%) as a brown solid. This material was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

At 0° C., N-3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (416 mg, 2.17 mmol) was added to a solution of (2R)-2-(N-(tert-butoxycarbonyl)-N-methylamino)-3-(2-naphthyl)-propioni acid (715 mg, 2.17 mmol) and 1-hydroxy-7-azabenzotriazole (296 mg, 2.17 mmol) in dichloromethane (20 ml) and N,N-dimethyformamide (10 ml). The reaction mixture was stirred for 20 min at 0° c. A solution of (2R)-1-(4-((dimethylamino)methyl)piperidin-1-yl)-2-(methylamino)-3-phenylpropan-1-one (659 mg, 2.17 mmol) in dichloromethane (10 ml) and N,N-dimethylformamide (5 ml) and ethyldiisopropylamine (0.56 ml, 3.26 mmol) were added successively. The reaction mixture was stirred for 16 h, while it was warming up to room temperature. It was diluted with ethyl acetate (100 ml) and washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml). The aqueous solution was extracted with ethyl acetate (3×50 ml). The combined organic layers were dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography 60 on silica (80 g), using ethyl acetate/heptane/triethylamine (1:1:0.08) as eluent, to give 1.05 g of N-((1R)-1-{N-[(1R)-1-benzyl-2-(4-(dimethylamino)methyl)piperidin-1-yl)-2-oxoethyl]-N-methylcarbamoyl}-2-(2-naphthyl)ethyl)-N-methylcarbamic acid tert-butyl ester.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N′-ethylcarbodiimide hydrochloride
Quantity
416 mg
Type
reactant
Reaction Step Two
Quantity
715 mg
Type
reactant
Reaction Step Two
Quantity
296 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
(2R)-1-(4-((dimethylamino)methyl)piperidin-1-yl)-2-(methylamino)-3-phenylpropan-1-one
Quantity
659 mg
Type
reactant
Reaction Step Three
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Tan, Y Yin, S Cao, X Zhao, G Qu, Z Jiang - Chinese Journal of Catalysis, 2022 - Elsevier
… Through the direct use of tert-butyl methylcarbamate as the feedstock, this method enables a highly practical and concise synthesis of the enantiomerically pure medicinal molecule …
Number of citations: 15 www.sciencedirect.com
VD Gvozdev, KN Shavrin, MP Egorov… - Mendeleev …, 2021 - Elsevier
… According to the NMR spectra of the reaction mixture, formation of tert-butanol has also been detected, which points to the rapid decomposition of tert-butyl methylcarbamate under the …
Number of citations: 5 www.sciencedirect.com
Z Gajdosik - Drugs of the Future, 2016 - access.portico.org
… in the presence of DMAP in CH2Cl2 provides tert-butyl methylcarbamate (V) (2, 3), which is alternatively obtained by direct condensation of bromide (II) with tert-butyl methylcarbamate (…
Number of citations: 1 access.portico.org
FD Díaz-Coutiño, J Escalante - Journal of the Mexican Chemical …, 2009 - scielo.org.mx
… The purification by column chromatography afforded the tert-butyl methylcarbamate (15) … tert-butyl methylcarbamate (15). Yield 92 %, after purification by FCC (Hex:EtOAc: 95:10 to 80:20…
Number of citations: 3 www.scielo.org.mx
X Tan, P Wang, S Nian, G Wang - Chemical and Pharmaceutical …, 2014 - jstage.jst.go.jp
In this study, a series of amide derivatives were synthesized and evaluated for their S-adenosyl-L-homocysteine hydrolase (SAHase) inhibitory activities. The results demonstrated that …
Number of citations: 8 www.jstage.jst.go.jp
X Single Crystal - researchgate.net
… To a solution of NaH (10 g, 60% in mineral oil, 251.5 mmol) in THF (750 mL) was added drop-wise a solution of tert-butyl methylcarbamate (32.9 g, 251.5 mmol) in DMF (150 mL) at 0 C. …
Number of citations: 2 www.researchgate.net
J Liu, Q Li, Y Shao, J Sun - Organic Letters, 2022 - ACS Publications
… Indoles bearing methyl, ethyl, benzyl, n-butyl, isobutyl, allyl, and tert-butyl methylcarbamate groups at the C3-position were all amenable to this reaction, providing the corresponding …
Number of citations: 11 pubs.acs.org
Y Yanli, Z Xiaowei, J Zhiyong - Chinese Journal of Organic …, 2022 - sioc-journal.cn
… Furthermore, the capability of using tert-butyl methylcarbamate as the feedstock enables a highly practical and concise synthesis (only one reduction step from the corresponding adduct …
Number of citations: 17 sioc-journal.cn
C Jiang - 2009 - search.proquest.com
… methylpyrrole 18 with tert-butyl carbamate, tert-butyl methylcarbamate and 2pyrrolidone gave the desired coupling products 20, 21 and 22 successfully but with moderate and low yields …
Number of citations: 3 search.proquest.com
Y Cao, G Liu - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
… The reaction product tert-butyl methylcarbamate obtained on this basis was used for the one-step synthesis of the pharmaceutical molecule amphetamine in 96% yield and 86% ee …
Number of citations: 2 onlinelibrary.wiley.com

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